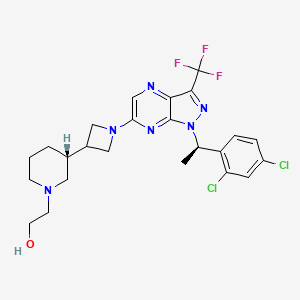
Tivumecirnon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FLX475 is a potent and selective small-molecule antagonist of the chemokine receptor CCR4. It is designed to block the recruitment of immunosuppressive regulatory T cells into tumors, thereby enhancing anti-tumor immune responses. This compound has shown promise in preclinical and clinical studies for its potential to improve cancer immunotherapy outcomes .
Preparation Methods
The preparation of FLX475 involves several synthetic routes and reaction conditions. One method includes the catalytic hydrogenation of a key intermediate compound using a hydrogenation catalyst such as platinum oxide at normal temperature and pressure. This method is noted for its economy, mildness, simplicity, convenience, and suitability for large-scale production .
Chemical Reactions Analysis
FLX475 undergoes various chemical reactions, including:
Scientific Research Applications
FLX475 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying CCR4 antagonism.
Biology: Investigated for its role in modulating immune responses by blocking regulatory T cell migration.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly in combination with checkpoint inhibitors like pembrolizumab. .
Industry: Potential applications in the development of new immunotherapeutic drugs.
Mechanism of Action
FLX475 exerts its effects by selectively binding to the CCR4 receptor on regulatory T cells. This binding blocks the migration of these cells into the tumor microenvironment, thereby reducing their immunosuppressive effects. The molecular targets involved include the chemokines CCL17 and CCL22, which are ligands for CCR4. By inhibiting the CCR4-CCL17/CCL22 interaction, FLX475 enhances the anti-tumor immune response .
Comparison with Similar Compounds
FLX475 is unique among CCR4 antagonists due to its high potency and selectivity. Similar compounds include other CCR4 antagonists that have been investigated for their anti-tumor properties. FLX475 stands out for its ability to achieve significant receptor occupancy and its favorable pharmacokinetic properties .
References
Properties
CAS No. |
2174938-78-2 |
|---|---|
Molecular Formula |
C24H27Cl2F3N6O |
Molecular Weight |
543.4 g/mol |
IUPAC Name |
2-[(3R)-3-[1-[1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)pyrazolo[3,4-b]pyrazin-6-yl]azetidin-3-yl]piperidin-1-yl]ethanol |
InChI |
InChI=1S/C24H27Cl2F3N6O/c1-14(18-5-4-17(25)9-19(18)26)35-23-21(22(32-35)24(27,28)29)30-10-20(31-23)34-12-16(13-34)15-3-2-6-33(11-15)7-8-36/h4-5,9-10,14-16,36H,2-3,6-8,11-13H2,1H3/t14-,15+/m1/s1 |
InChI Key |
AKSVALRPYDVQBS-CABCVRRESA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C(F)(F)F)N4CC(C4)[C@H]5CCCN(C5)CCO |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C(F)(F)F)N4CC(C4)C5CCCN(C5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















